molecular formula C8H14ClF2NO B2425439 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine CAS No. 2174002-53-8

4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine

Cat. No.: B2425439
CAS No.: 2174002-53-8
M. Wt: 213.65
InChI Key: LUQGQAFRWORCGE-UHFFFAOYSA-N
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Description

4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine is a versatile chemical compound used in various scientific research fields. Its unique properties make it invaluable for studying different processes and developing innovative solutions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine typically involves the reaction of morpholine with 4-chloro-1,1-difluorobutane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine undergoes various chemical reactions, including:

    Nucleophilic substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used; for example, using sodium hydroxide can yield 4-(4-hydroxy-1,1-difluorobutan-2-yl)morpholine.

    Oxidation: Products include oxides of the original compound.

    Reduction: Products include reduced derivatives of the original compound.

Scientific Research Applications

4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,2-difluorobenzene
  • 4-Chloro-1,1-difluorobutane

Uniqueness

4-(4-Chloro-1,1-difluorobutan-2-yl)morpholine is unique due to its specific structure, which combines the properties of both morpholine and 4-chloro-1,1-difluorobutane. This unique combination allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.

Properties

IUPAC Name

4-(4-chloro-1,1-difluorobutan-2-yl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClF2NO/c9-2-1-7(8(10)11)12-3-5-13-6-4-12/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQGQAFRWORCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CCCl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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